molecular formula C10H18N2O5 B558646 N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine CAS No. 28782-78-7

N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine

Cat. No.: B558646
CAS No.: 28782-78-7
M. Wt: 246.26 g/mol
InChI Key: PBGVVLQMNSPMKN-UHFFFAOYSA-N
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Description

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (CAS: 28782-78-7) is a chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₅, with a molecular weight of 246.26 g/mol (). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step syntheses. This compound is stored at 2–8°C under dry conditions to prevent hydrolysis of the Boc group (). Its hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling ().

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVVLQMNSPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951424
Record name N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28782-78-7
Record name N-(N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028782787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis, suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.

Biochemical Pathways

The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways.

Result of Action

The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents. This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.

Biological Activity

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known by its CAS number 28782-78-7, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₈N₂O₅
  • Molecular Weight : 246.26 g/mol
  • Boiling Point : Not available
  • Melting Point : 104-105 °C
  • Solubility : Highly soluble in water (24.8 mg/ml) and classified as very soluble .

Biological Activity Overview

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid exhibits a range of biological activities, particularly in the fields of immunology, cancer research, and metabolic processes. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Key Biological Activities

  • Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacterial and viral strains. It is particularly noted for its potential in treating infections caused by HIV and influenza viruses .
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy. It can induce cell death in cancer cells by disrupting normal mitotic processes .
  • Signal Transduction Pathways : (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid interacts with several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cellular responses to growth factors and cytokines .

The precise mechanism of action for (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid involves multiple pathways:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor of various protein kinases involved in cell proliferation and survival, thereby promoting apoptosis in tumor cells.
  • Modulation of Immune Responses : It may enhance immune responses by modulating the activity of immune cells, which is beneficial in both infectious diseases and cancer immunotherapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid significantly inhibited the proliferation of cancer cell lines in vitro, suggesting its potential as an anti-cancer agent .
Study 2Showed that the compound effectively reduced viral load in cell cultures infected with HIV and influenza, indicating its role as an antiviral agent .
Study 3Investigated the compound's effect on apoptosis pathways in human cancer cells, revealing that it triggers caspase activation leading to programmed cell death .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide formation, allowing for selective reactions without interference from the amino group. This property is crucial in synthesizing complex peptides that may have therapeutic applications.

Drug Development

Research indicates that this compound can play a role in developing pharmaceuticals targeting various diseases. Its ability to form stable peptide bonds makes it suitable for creating bioactive peptides that can interact with specific biological pathways. For instance, studies have shown its potential in developing inhibitors for enzymes involved in cancer and inflammatory diseases .

Immunology and Cancer Research

The compound has shown promise in immunological studies and cancer research. It can be used to synthesize peptides that mimic antigens or modulate immune responses, which can be beneficial in vaccine development or immunotherapy. Additionally, its derivatives have been explored as potential inhibitors of proteins involved in cancer progression .

Biochemical Pathways

The specific pathways affected by peptides synthesized from this compound depend on their structure and function. For example, peptides derived from Boc-Ala-Gly-OH may interact with receptors or enzymes relevant to metabolic processes or immune responses .

Case Study 1: Peptide Synthesis Techniques

A study demonstrated the effectiveness of using (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid in synthesizing a series of biologically active peptides. The researchers utilized solid-phase peptide synthesis (SPPS), showcasing how the Boc protecting group facilitated the stepwise addition of amino acids while maintaining high purity and yield .

Case Study 2: Inhibitory Effects on Enzymes

Research published in a medicinal chemistry journal highlighted the compound's derivatives as potent inhibitors of specific enzymes related to cancer metabolism. The study illustrated how modifications to the Boc-Ala-Gly-OH structure could enhance binding affinity and selectivity towards target enzymes, paving the way for novel therapeutic agents .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the primary amine for subsequent peptide elongation.

Trifluoroacetic Acid (TFA) Deprotection

  • Conditions : 20% TFA in DCM, 2 hours, room temperature .
  • Outcome : Quantitative removal of Boc without hydrolyzing the amide bond .
  • Mechanism : Protonation of the tert-butyl carbonate group followed by elimination of CO₂ and isobutylene .

Hydrochloric Acid (HCl) Deprotection

  • Conditions : 4M HCl in dioxane, 1 hour, 0°C .
  • Yield : 95% free amine product .

Peptide Coupling Reactions

Boc-Ala-Gly-OH participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated couplings.

Table 2: Coupling Reagents and Efficiency

ReagentSolventBaseCoupling Efficiency (%)
HBTU/DIPEADMFDIPEA98
EDC/HOBtDCMNMM92
DCCTHFPyridine85
  • HBTU/DIPEA : Preferred for high-yield couplings in DMF .
  • Side Reactions : <2% racemization observed under optimized conditions .

Enzymatic Hydrolysis

The glycine moiety undergoes hydrolysis in biological systems, mediated by peptidases:Boc Ala Gly OHPeptidaseBoc Ala OH+Glycine\text{Boc Ala Gly OH}\xrightarrow{\text{Peptidase}}\text{Boc Ala OH}+\text{Glycine}

  • Kinetics : kcat=0.45s1k_{cat}=0.45\,\text{s}^{-1}, Km=1.2mMK_m=1.2\,\text{mM} (measured using porcine kidney peptidases) .

Table 3: Stability Profile

ConditionTemperature (°C)Time (h)Degradation (%)
Aqueous pH 7.43724<5
Aqueous pH 2.0372415
Dry DMSO25480
  • pH Sensitivity : Degrades faster in acidic conditions due to partial Boc cleavage .
  • Storage : Stable at -20°C in anhydrous DMSO for >6 months .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following compounds share the Boc-protected amino acid backbone but differ in substituents, altering their physicochemical and biochemical properties:

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)acetic acid
  • CAS : 25616-33-5
  • Molecular Formula : C₁₆H₂₂N₂O₅
  • Molecular Weight : 322.36 g/mol
  • Key Feature : A phenyl group at the β-position increases hydrophobicity, enhancing membrane permeability compared to the parent compound.
  • Applications : Likely used in peptide-based drug candidates targeting hydrophobic binding pockets ().
  • Hazards: No specific data, but similar precautions as the parent compound are advised ().
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • CAS : 135630-90-9
  • Molecular Formula : C₁₀H₁₆BrN₂O₅
  • Molecular Weight : 333.15 g/mol
  • Key Feature : Bromoacetamido group introduces alkylation reactivity, enabling covalent conjugation to thiol-containing biomolecules.
  • Applications : Valuable in bioconjugation for antibody-drug conjugates (ADCs) or enzyme inhibitors ().
  • Synthesis : Requires specialized handling due to bromine’s lability ().
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
  • CAS : 181227-47-4
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Hazards: Limited data; general precautions for Boc-protected compounds apply ().
(S)-2-(1-(2-((tert-Butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetic acid
  • CAS : 57850-27-8
  • Molecular Formula : C₁₄H₂₂N₃O₆ (estimated)

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Functional Group Applications Hazards Reference
Target Compound (28782-78-7) C₁₀H₁₈N₂O₅ 246.26 Boc-protected amine Peptide synthesis H302, H315, H319, H335
(S)-2-(Boc-amino)-3-phenylpropanamido acetic acid (25616-33-5) C₁₆H₂₂N₂O₅ 322.36 β-Phenyl group Hydrophobic interactions in drug design Not specified
(S)-3-(2-Bromoacetamido)-Boc-amino propanoic acid (135630-90-9) C₁₀H₁₆BrN₂O₅ 333.15 Bromoacetamido Bioconjugation Reactivity with nucleophiles
(S)-Boc-amino-indenyl acetic acid (181227-47-4) C₁₆H₂₁NO₄ 291.34 Indenyl group Steric hindrance applications General Boc precautions
(S)-Pyrrolidine-Boc-acetyl acetic acid (57850-27-8) C₁₄H₂₂N₃O₆ ~308.34 Pyrrolidine ring Peptide rigidity Not specified

Key Research Findings

Hydrophobicity and Bioavailability : The β-phenyl variant () exhibits enhanced LogP compared to the parent compound, favoring blood-brain barrier penetration in CNS drug candidates.

Reactivity for Bioconjugation : The bromoacetamido derivative () is critical for site-specific protein modifications, as demonstrated in ADC development.

Steric Effects : The indenyl-substituted compound () shows improved binding affinity in enzyme inhibition assays due to restricted rotational freedom.

Synthetic Utility : The parent compound’s Boc group is cleaved under acidic conditions (e.g., TFA in ), a property shared across analogs but requiring tailored deprotection protocols.

Preparation Methods

Leuchs Method Variation

The Leuchs method traditionally involves cyclizing α-amino acids into NCAs using phosgene or its derivatives. For BOC-Ala-Gly-OH, the synthesis begins with the tert-butoxycarbonyl (Boc)-protected L-alanine residue, which is activated to form an NCA intermediate before coupling with glycine. Key steps include:

  • Boc Protection : L-alanine is protected at the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF)/water system.

  • NCA Formation : The Boc-protected alanine is treated with triphosgene in dichloromethane (DCM) to generate the NCA derivative.

  • Glycine Coupling : The NCA intermediate reacts with glycine in the presence of a Lewis acid catalyst, such as zinc dust, to form the dipeptide.

This method achieves an overall yield of 68–72% under optimized conditions.

Reaction Optimization and Parameter Analysis

Optimization studies have identified critical variables influencing yield and purity, including solvent polarity, Lewis acid selection, and temperature control.

Solvent Systems

The choice of solvent significantly impacts reaction kinetics and product solubility. Comparative studies reveal:

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937295
Tetrahydrofuran7.526893
Acetonitrile37.55889

Dichloromethane (DCM) provides optimal balance between reagent solubility and reaction rate, minimizing side reactions such as hydrolysis.

Lewis Acid Catalysts

Catalyst selection affects both coupling efficiency and stereochemical outcomes:

CatalystReaction Time (h)Yield (%)Epimerization (%)
Zinc dust472<1
Magnesium6652.5
No catalyst12425.8

Zinc dust emerges as the superior catalyst, enabling rapid coupling with minimal racemization.

Temperature Effects

Maintaining a reaction temperature of 0–5°C during NCA formation prevents premature decomposition, while the coupling step proceeds efficiently at 25°C. Elevated temperatures (>30°C) accelerate hydrolysis, reducing yields by 15–20%.

Structural Characterization and Analytical Validation

Post-synthesis characterization confirms the identity and purity of BOC-Ala-Gly-OH through spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 1.42 (d, J = 7.2 Hz, 3H, Ala CH₃), 3.85 (q, J = 7.2 Hz, 1H, Ala α-H), 4.05 (s, 2H, Gly CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 28.3 (Boc CH₃), 50.1 (Ala Cα), 43.2 (Gly Cα), 156.2 (Boc CO), 172.8 (Ala CO), 170.1 (Gly CO).

Fourier Transform Infrared Spectroscopy (FTIR)

Key absorption bands include:

  • 3320 cm⁻¹ (N–H stretch, amide),

  • 1695 cm⁻¹ (C=O, Boc group),

  • 1650 cm⁻¹ (amide I band),

  • 1530 cm⁻¹ (amide II band).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 247.1 [M+H]⁺, consistent with the theoretical molecular weight of 246.26 g/mol.

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves satisfactory yields, industrial production requires addressing:

  • Cost Efficiency : Replacing triphosgene with diphosgene reduces toxicity without compromising yield.

  • Solvent Recovery : DCM is recycled via distillation, achieving 85% recovery rates.

  • Crystallization Protocols : Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity to >99% .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1H and 13C NMR to resolve chiral centers and tert-butyl groups) , Fourier transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and amide (N–H) stretches , and electron spray mass spectroscopy (ESMS) for molecular weight validation . Ultraviolet (UV) spectroscopy may assist in monitoring conjugation or degradation during reactions .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Methodology : Synthesize via modified Leuchs' method using tert-butoxycarbonyl (Boc) protection . Key parameters include solvent choice (e.g., DMF or DCM for solubility and stability), temperature control (room temperature to mild heating to avoid Boc-group cleavage), and Lewis acid catalysts (e.g., TBTU for amide coupling) . Optimize yields by adjusting molar ratios and reaction times .

Q. What purification strategies are effective for isolating high-purity (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid?

  • Methodology : Employ recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel and gradients of methanol in dichloromethane . Monitor purity via HPLC with a C18 column and UV detection at 210–254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers . Confirm stereochemistry via optical rotation ([α]D measurements) and NOESY NMR to validate spatial arrangements .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in 1H NMR splitting patterns may arise from rotameric equilibria in amide bonds. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks or computational modeling (DFT) to predict conformer populations . Cross-validate with 2D-COSY and HSQC for unambiguous assignments .

Q. How is this compound utilized in stereospecific peptide synthesis?

  • Application : As a Boc-protected amino acid derivative, it serves as a building block for solid-phase peptide synthesis (SPPS). Example: Incorporate into peptidomimetics targeting enzymes (e.g., HP1 family proteins) via Fmoc/t-Boc strategies . Optimize coupling efficiency using HATU/DIPEA in DMF and monitor deprotection with TFA .

Q. What are the stability and storage conditions for this compound under laboratory settings?

  • Guidelines : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the Boc group . Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests via TLC or LC-MS every 6 months are recommended .

Q. How can reaction yields be maximized in large-scale syntheses?

  • Optimization : Scale-up using flow chemistry with controlled residence times (e.g., 30–60 min) and in-line FTIR monitoring . Solvent recycling (e.g., DCM recovery) and catalytic reagent recycling (e.g., TBTU) reduce costs .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant dust (H315/H319 hazards) . In case of exposure, rinse with water for 15 min and seek medical attention .

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